Dispiro(2.0.2.1)heptane

Description

Overview of Strained Ring Systems in Organic Chemistry

Strained ring systems are a class of cyclic molecules that possess bond angles deviating significantly from the ideal values, leading to increased potential energy, known as ring strain. This strain arises from several factors, including angle strain (deviation from ideal tetrahedral, trigonal planar, or linear bond angles), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions between non-bonded atoms). The hydrocarbon archetype, cyclopropane (B1198618), with its 60° bond angles, is a classic example of a highly strained molecule. uu.nl This inherent strain makes these compounds thermodynamically less stable and often more reactive than their acyclic counterparts, readily undergoing ring-opening reactions to relieve the strain. wikipedia.org The study of these systems is crucial as they are key structural units in numerous complex polycyclic structures. uu.nl

Polycyclic aromatic hydrocarbons (PAHs) are a related class of compounds composed of multiple fused aromatic rings. wikipedia.orghealthandenvironment.org While aromaticity confers a degree of stability, the fusion of rings can also introduce strain. These compounds are typically nonpolar and lipophilic, with their solubility in water decreasing as molecular weight increases. wikipedia.org The structural response of PAHs to external pressures has been a subject of study, revealing how intermolecular interactions can be modified. researchgate.net

Significance of Spirocyclic Frameworks

Spirocyclic compounds are characterized by two or more rings connected by a single common atom, the spiro atom. qmul.ac.uk This unique structural motif imparts a three-dimensional and rigid framework to the molecule. nih.govcambridgescholars.com The perpendicular arrangement of the rings in spiro compounds can lead to unique physical and chemical properties. nih.gov This rigidity can be advantageous in medicinal chemistry, as it reduces the conformational entropy penalty associated with a molecule binding to a biological target, potentially leading to higher efficacy and selectivity. nih.govnih.gov Consequently, spirocyclic scaffolds are found in a variety of approved drugs and are of increasing interest in drug discovery. acs.orgresearchgate.net Beyond pharmaceuticals, spiro compounds, such as the classic 9,9'-spriobifluorene, have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). acs.org

Classification and Nomenclature of Dispiro Compounds with Reference toresearchgate.netTriangulanes

Dispiro compounds are a subclass of spirocycles containing two spiro atoms, linking three rings in a linear fashion. cambridgescholars.comacdlabs.com The nomenclature of these compounds follows specific IUPAC rules. The prefix "dispiro-" is used, followed by brackets containing numbers that indicate the number of carbon atoms in each ring, starting from the smallest terminal ring and proceeding through the spiro atoms to the other end and back. stackexchange.comyoutube.com

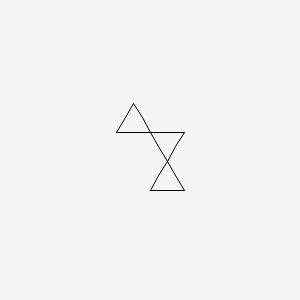

For example, the featured compound, Dispiro(2.0.2.1)heptane , is named according to this system. The numbers in the parentheses indicate:

2: Two carbon atoms in the first cyclopropane ring.

0: Zero carbon atoms linking the first spiro atom to the second spiro atom directly.

2: Two carbon atoms in the second cyclopropane ring.

1: One carbon atom in the bridge connecting the two spiro atoms.

The total number of carbon atoms in the skeleton is seven, hence the parent name "heptane."

A notable related class of compounds is the [n]triangulanes . These are polycyclic hydrocarbons composed exclusively of spiro-fused cyclopropane rings. The simplest member, researchgate.nettriangulane, is spiropentane. The strain energies in these systems have been a subject of experimental study. cambridgescholars.com The synthesis of branched triangulanes and their derivatives highlights the ongoing research into these highly strained molecules. tandfonline.com

This compound: Properties and Research Findings

This compound, with the chemical formula C₇H₁₀, is a specific dispiro compound that has garnered attention in materials science. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀ |

| Molar Mass | 94.15 g/mol |

| CAS Number | 33475-22-8 |

| IUPAC Name | dispiro[2.0.2.1]heptane |

| Synonyms | This compound |

Table generated from data in PubChem CID 141788. nih.gov

Research on this compound Derivatives

Significant research has been conducted on derivatives of dispiro[2.0.2.1]heptane, particularly in the field of liquid crystals. Optically active derivatives of this compound have been synthesized and shown to exhibit novel ferroelectric liquid crystalline properties. researchgate.netzendy.io

Key findings include:

The synthesis of optically active dispiro[2.0.2.1]heptane derivatives in high enantiomeric excesses. researchgate.net

The creation of the first enantiomerically pure difluorodispiro[2.0.2.1]heptylmethanols. researchgate.net

The use of these derivatives in the synthesis of phenylpyrimidine derivatives, which act as ferroelectric liquid crystalline compounds with unique physical properties. researchgate.net

Measurement of physical properties such as phase transition temperatures, response times, spontaneous polarization (Ps) values, and tilt angles for these novel compounds. tandfonline.com

Observations of unusual properties when combining diastereomeric compounds, where they showed opposite signs for Ps but the same sense for the helical twisting, suggesting different origins for these phenomena. tandfonline.com

These findings underscore the potential of the dispiro[2.0.2.1]heptane framework as a building block for advanced materials with specific and tunable properties.

Structure

3D Structure

Properties

CAS No. |

33475-22-8 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

dispiro[2.0.24.13]heptane |

InChI |

InChI=1S/C7H10/c1-2-6(1)5-7(6)3-4-7/h1-5H2 |

InChI Key |

KGSOURBADOHWIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC12CC23CC3 |

Origin of Product |

United States |

Synthetic Methodologies for Dispiro 2.0.2.1 Heptane and Its Structural Analogues

Strategies for Constructing the Dispiro[2.0.2.1]heptane Skeleton

The creation of the core dispiro[2.0.2.1]heptane structure, also known as researchgate.nettriangulane, relies on methods that can efficiently form highly strained three-membered rings.

Cyclopropanation, the addition of a carbene or carbenoid to a double bond, is a fundamental method for forming the cyclopropane (B1198618) rings inherent to the dispiro[2.0.2.1]heptane structure. This approach often involves the reaction of a methylene (B1212753) donor with an appropriate alkene precursor.

One key strategy involves the cyclopropanation of methylenecyclopropane (B1220202) derivatives. For instance, the reaction of 7-methylenedispiro[2.0.2.1]heptane with diazomethane, catalyzed by palladium(II) acetate (B1210297), can yield the dispiro[2.0.2.1]heptane skeleton. mpg.de However, this method can sometimes lead to a mixture of products due to consecutive insertions of methylene units into the intermediate palladacycle. thieme-connect.de In one documented case, the cyclopropanation of bicyclopropylidene using diazomethane–palladium(II) acetate yielded the desired dispiro[2.0.2.1]heptane but only as part of a complex mixture of byproducts. thieme-connect.de

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is another well-established method for the cyclopropanation of allenes and other olefins, providing a potential, though less specifically documented, route to these spiro-fused systems. researchgate.net The addition of various carbenes, such as dichlorocarbene (B158193) or dibromocarbene, to bicyclopropylidene is a direct and effective method for constructing the 7,7-dihalo-dispiro[2.0.2.1]heptane framework. orgsyn.org

Table 1: Examples of Cyclopropanation Reactions

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bicyclopropylidene | CH₂N₂/Pd(OAc)₂ | Dispiro[2.0.2.1]heptane | 30% (in mixture) | thieme-connect.de |

| Bicyclopropylidene | CHBr₃, KOH, BnEt₃NCl | 7,7-Dibromodispiro[2.0.2.1]heptane | 80% | |

| 7-Methylenedispiro[2.0.2.1]heptane | CH₂N₂/Pd(OAc)₂ | Dispiro[2.0.2.1]heptane | - | mpg.de |

Bicyclopropylidene stands out as a crucial C₆ building block for the synthesis of dispiro[2.0.2.1]heptanes. mpg.deorgsyn.org This highly strained alkene is readily accessible in large quantities and serves as an ideal substrate for cycloaddition reactions to form the target spiro-fused system. orgsyn.org

The primary method involves the [2+1] cycloaddition of carbenes or carbene equivalents across the central double bond of bicyclopropylidene. A wide variety of substituted dispiro[2.0.2.1]heptanes have been prepared through the transfer of halocarbenoids to bicyclopropylidene under various conditions. orgsyn.org For example, the addition of dibromocarbene, generated from bromoform (B151600) and a base, efficiently produces 7,7-dibromodispiro[2.0.2.1]heptane.

Furthermore, dialkoxycarbenes, generated in situ from 2,2-dialkoxy-Δ³-1,3,4-oxadiazolines, react with bicyclopropylidene to afford the corresponding dialkyl acetals of dispiro[2.0.2.1]heptan-7-one. researchgate.net The reaction of bicyclopropylidene with a phosphinidene (B88843) complex has also been used to synthesize phosphorus-containing analogues, such as (7-Phenyl-7-phosphadispiro[2.0.2.1]heptane)pentacarbonyltungsten. figshare.com

The synthesis of bicyclopropylidene itself has been significantly improved, starting from methyl cyclopropanecarboxylate (B1236923) and utilizing a Kulinkovich-type reaction, making this precursor readily available for the construction of triangulanes. mpg.de

Dehalogenative coupling is another synthetic tool, primarily used for creating carbon-carbon bonds by removing halogen atoms from two molecules or within the same molecule. In the context of dispiro[2.0.2.1]heptane chemistry, this method is prominently used in the reductive dimerization of 7,7-dihalo-dispiro[2.0.2.1]heptane derivatives to form more complex, spirocyclopropanated bicyclopropylidenes. researchgate.netnih.gov

For example, the dehalogenative coupling of 7,7-dibromo researchgate.nettriangulane (7,7-dibromodispiro[2.0.2.1]heptane) using reagents like butyllithium (B86547) can efficiently produce perspirocyclopropanated bicyclopropylidene. researchgate.netnih.gov While this specific application builds larger structures from the dispiro[2.0.2.1]heptane core, the underlying principle of reductive coupling of dihalocyclopropanes is a key step in the synthesis of the bicyclopropylidene precursors required for building the dispiroheptane skeleton in the first place. orgsyn.org

Synthesis of Substituted Dispiro(2.0.2.1)heptane Derivatives

Once the core skeleton is formed, or during its formation, functional groups can be introduced to create a wide array of derivatives for various applications.

The functionalization of the dispiro[2.0.2.1]heptane framework can be achieved through several methods. One direct approach is the introduction of substituents at the C7 position. This is often accomplished during the synthesis by using a functionalized carbene in the cycloaddition with bicyclopropylidene. For instance, using ethyl diazoacetate with a rhodium catalyst yields ethyl dispiro[2.0.2.1]heptane-7-carboxylate. mpg.de

Existing dispiro[2.0.2.1]heptane derivatives can also be modified. Perspirocyclopropanated bicyclopropylidene, which is synthesized from a dispiro[2.0.2.1]heptane derivative, can undergo addition reactions with bromine, hydrogen bromide, and various dihalocarbenes without rearrangement of the core structure. researchgate.netnih.gov Furthermore, catalytic hydrogenation of this bicyclopropylidene can yield 7,7'-bis(dispiro[2.0.2.1]heptyl). researchgate.netnih.gov Aldehyde functionalities can be introduced onto the core through methods like the oxidation of a primary alcohol intermediate or by direct formylation.

Table 2: Functionalization Reactions

| Substrate | Reagents/Reaction | Product | Reference |

|---|---|---|---|

| Bicyclopropylidene | Ethyl diazoacetate / Rh₂(OAc)₄ | Ethyl dispiro[2.0.2.1]heptane-7-carboxylate | mpg.de |

| Dispiro[2.0.2.1]heptane derivative | Oxidation (e.g., MnO₂, Swern) | Dispiro[2.0.2.1]heptane-7-carbaldehyde | |

| Perspirocyclopropanated bicyclopropylidene | H₂/Catalyst | 7,7'-Bis(dispiro[2.0.2.1]heptyl) | nih.gov |

The synthesis of chiral, enantiomerically pure dispiro[2.0.2.1]heptane derivatives is crucial for applications in materials science, such as ferroelectric liquid crystals. researchgate.net Two primary strategies have emerged: enzymatic resolution and the separation of chiral precursors.

Enzymatic resolution has proven highly effective. The enantioselective enzymatic acylation of racemic endo-dihalosubstituted and nonsubstituted dispiro[2.0.2.1]heptylmethanols using Lipase PS® provides the corresponding optically active compounds in high enantiomeric excesses ( >95% ee). researchgate.net This chemo-enzymatic protocol allows for the preparation of optically pure building blocks. researchgate.net

Another successful approach involves the classical resolution of racemic carboxylic acids. Racemic exo-dispiro[2.0.2.1]heptane-1-carboxylic acid can be resolved to furnish the enantiomerically pure (1R,3S)-(-) and (1S,3R)-(+) acids, which can then be used in further syntheses. researchgate.net These chiral acids serve as valuable starting materials for creating more complex, optically active triangulane structures. researchgate.net

Table 3: Enantioselective Synthesis Methods

| Method | Substrate | Reagent/Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Acylation | Racemic endo-dispiro[2.0.2.1]heptylmethanol | Lipase PS® | Optically active acylated product and remaining alcohol | researchgate.net |

| Classical Resolution | Racemic exo-dispiro[2.0.2.1]heptane-1-carboxylic acid | Chiral resolving agent | Enantiomerically pure (1R,3S)-(-) and (1S,3R)-(+) acids | researchgate.net |

Structural Characterization and Geometrical Analysis

Experimental Determination of Molecular Architectures

Single-Crystal X-ray Diffraction Studies of Dispiro[2.0.2.1]heptane Derivatives

Single-crystal X-ray diffraction has been instrumental in determining the solid-state structures of various dispiro[2.0.2.1]heptane derivatives. google.com For instance, the crystal structure of 7-dispiro[2.0.2.1]heptane carboxylic acid has been studied to understand the effect of substitution on the bonding within the polyspirocyclopropane frame. iucr.org

The analysis of these crystal structures reveals the significant impact of substituents on the molecular geometry. For example, in 1,1,2,2,5,5,6,6-octamethyldispiro[2.0.2.1]heptane, multiple methyl substitutions lead to a general elongation of the bonds in the outer cyclopropane (B1198618) rings. rsc.org Specifically, the proximal C-C bonds are elongated by approximately 0.021 Å compared to estimated values. rsc.org Even the central C3-C4 bond in the cyclobutane (B1203170) ring is slightly longer, indicating that the entire dispiro[2.0.2.1]heptane skeleton is affected by this extensive substitution. rsc.org

Furthermore, X-ray studies on phosphine-containing analogues, such as (7-phenyl-7-phosphadispiro[2.0.2.1]heptane)pentacarbonyltungsten, have provided insights into the tightening of the three-membered ring upon increased spiro-fusion. acs.org These studies are crucial for understanding the electronic and steric effects that govern the chemistry of these strained systems.

A selection of crystallographic data for dispiro[2.0.2.1]heptane derivatives is presented below:

| Compound | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| 1,1,2,2,5,5,6,6-Octamethyldispiro[2.0.2.1]heptane | C(spiro)-C(spiro): 1.543 | rsc.org | |

| 7-Dispiro[2.0.2.1]heptane Carboxylic Acid | iucr.org |

Gas-Phase Electron Diffraction Investigations

Gas-phase electron diffraction (GED) offers a complementary method to X-ray crystallography by providing structural information on molecules in the gaseous state, free from intermolecular packing forces. unl.eduresearchgate.net While specific GED studies focusing solely on the parent dispiro[2.0.2.1]heptane are not extensively documented in the provided search results, the technique has been widely applied to related strained cyclic and polycyclic hydrocarbons. These studies have been fundamental in determining the structures of molecules with high symmetry and have been used to refine computational models. The insights gained from GED studies on similar systems, like silacyclopropanes, underscore the importance of this technique in understanding the intrinsic geometry of such molecules. acs.org

Computational Geometry Optimization and Conformational Analysis

In conjunction with experimental methods, computational chemistry provides powerful tools to predict and analyze the structures of molecules like dispiro[2.0.2.1]heptane. Theoretical calculations allow for the exploration of potential energy surfaces, the determination of stable conformations, and a detailed understanding of the electronic factors that dictate molecular geometry.

Theoretical Predictions of Dispiro[2.0.2.1]heptane Structures

A variety of computational methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with functionals like B3LYP, have been employed to model the structure of dispiro[2.0.2.1]heptane and its analogues. researchgate.netuu.nlmdpi.com These calculations consistently predict a highly strained structure characterized by elongated C-C bonds within the cyclopropane rings compared to unsubstituted cyclopropane.

For instance, DFT computations at the B3LYP/6-31+G(d,p) level of theory have been used for geometry optimization of dispiro[2.0.2.1]heptane derivatives. researchgate.net Similarly, MP2/6-31G* calculations have been utilized to investigate the geometries of parent dispiro systems, suggesting that spirofusion with small rings leads to a tightening of the central three-membered ring. uu.nl The G3(MP2) method has also been shown to provide accurate calculations of the heat of formation for related spiro-annulated hydrocarbons. uu.nl

The following table summarizes some key geometrical parameters for dispiro[2.0.2.1]heptane predicted by different levels of theory.

| Level of Theory | C1-C2 (Å) | C1-C7 (Å) | C6-C7 (Å) | ∠C1-C7-C6 (°) |

| B3LYP/6-31G | ||||

| MP2/6-31G |

Influence of Spirofusion on Ring Tightening and Relaxation in Spiroannulated Systems

A key structural feature of dispiro[2.0.2.1]heptane and related triangulanes is the effect of spiro-fusion on the geometry of the constituent rings. researchgate.net Theoretical and experimental studies on analogous systems, particularly phosphadispiroalkanes, have revealed a distinct trend: spiro-fusion with smaller rings results in a "tightening" of the central three-membered ring, while fusion with larger rings has a "relaxing" effect. uu.nl

This tightening is characterized by a widening of the endocyclic bond angle at the spiro-carbon and a concomitant shortening of the bond opposite to it. For example, in dispirophosphiranes, enlarging the annulated ring leads to a wider C1-C2-P angle and a tighter C2-C1-P angle. uu.nl This phenomenon is attributed to the redistribution of strain across the fused ring system. The electronic properties are also affected, as evidenced by changes in NMR chemical shifts. researchgate.net

The study of these intricate structural details is crucial for understanding the reactivity and physical properties of this unique class of molecules. The interplay between experimental data and computational modeling continues to provide a deeper understanding of the fascinating world of strained polycyclic hydrocarbons.

Quantum Chemical Studies on Dispiro 2.0.2.1 Heptane

Theoretical Frameworks for Strain Energy Assessment

Calculation of Strain Energies (SE) via Isodesmic Reactions and Group Additivity Methods

Isodesmic reactions are theoretical reactions in which the number and types of bonds are conserved on both sides of the equation. This method is particularly effective for calculating the strain energy of cyclic compounds by comparing them to strain-free acyclic analogues. By designing appropriate isodesmic reactions, the errors in quantum chemical calculations are minimized, leading to reliable strain energy estimations.

Group additivity methods provide another avenue for estimating the heat of formation and, consequently, the strain energy. These methods are based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent groups. However, for highly strained systems like dispiro[2.0.2.1]heptane, these methods must be augmented with specific corrections for ring strain and other intramolecular interactions.

High-level ab initio calculations, such as the G2MP2 and G3(MP2) methods, have been employed to compute the heats of formation and strain energies for dispiro[2.0.2.1]heptane and related compounds. acs.orgfigshare.com These methods provide results that are in excellent agreement with available experimental data for similar molecules. acs.org

Analysis of Excess Strain Energies in Dispiro[2.0.2.1]heptane and Related Triangulanes

The total strain energy of a polyspirocyclopropane compound is not simply the sum of the strain energies of the individual cyclopropane (B1198618) rings. The additional strain resulting from the spiro-fusion is termed "excess strain energy" (ΔSE). This excess strain is a critical factor in understanding the stability of triangulanes.

For [n]triangulanes, an additivity scheme for strain energies has been established, which includes an excess strain energy increment of 8.6 kcal/mol for each spiro carbon atom. researchgate.net This significant excess strain highlights the energetic penalty of fusing cyclopropane rings. In contrast, when cyclopropane is spiro-fused to larger rings, such as in spirocyclopropanated cyclobutanes, the excess strain increment is negligible. researchgate.net The concept of excess strain is crucial for explaining the higher-than-expected strain in linear triangulanes like dispiro[2.0.2.1]heptane. uu.nl

Comparison of Strain with Cyclopropane and Spiropentane Analogues

To put the strain of dispiro[2.0.2.1]heptane into perspective, it is useful to compare it with its simpler analogues, cyclopropane and spiropentane.

| Compound | Calculated Strain Energy (kcal/mol) |

| Cyclopropane | 28.0 |

| Spiropentane | 64.6 |

| acs.orgTriangulane (Dispiro[2.0.2.1]heptane) | 100.5 |

Data sourced from G2MP2 calculations. acs.org

Electronic Structure and Bonding Analysis

The unique geometry of dispiro[2.0.2.1]heptane gives rise to unusual electronic and bonding characteristics, which have been investigated through both experimental and computational techniques.

Experimental Charge Density Distribution Studies (e.g., X-ray Diffraction Data)

High-resolution, low-temperature single-crystal X-ray diffraction is a powerful experimental technique for determining the electron density distribution in molecules. For a derivative, 7-dispiro[2.0.2.1]heptane carboxylic acid, such studies have provided detailed insights into its bonding. researchgate.netiucr.org

The experimental deformation density maps, which show the redistribution of electron density upon bond formation, are in good agreement with those obtained from ab initio calculations. researchgate.net These studies reveal features characteristic of polyspirocyclopropanes, including significant π-character in the bent bonds of the three-membered rings and a buildup of charge in the center of the rings. acs.org The topological analysis of the experimental charge density, using the theory of Atoms in Molecules (AIM), allows for a quantitative description of the bonding, revealing the influence of substituents on the electronic structure of the dispiro[2.0.2.1]heptane framework. acs.orgresearchgate.net

Ab Initio and DFT Investigations of Electron Density and Bonding Characteristics

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in complementing and interpreting the experimental findings. These computational methods allow for a detailed analysis of the electronic structure, including the nature of the chemical bonds and the distribution of electron density.

For dispiro[2.0.2.1]heptane and its derivatives, DFT and ab initio calculations have been used to:

Confirm geometric features: Theoretical calculations support the structural details observed in X-ray diffraction studies, such as the tightening of the central phosphirane ring in a phosphorus analogue as the number of spiro atoms increases. acs.orgfigshare.com

Analyze bonding properties: The topological analysis of the theoretically calculated electron density provides information about bond critical points, which characterize the nature of the chemical bonds. For instance, in 7-dispiro[2.0.2.1]heptane carboxylic acid, the analysis of the experimental Laplacian of the electron density reveals the extent of σ-delocalization. acs.org

Investigate electronic effects: Computational studies can elucidate how substituents electronically influence the dispiro[2.0.2.1]heptane skeleton. For example, the effect of a π-acceptor hydroxycarbonyl (B1239141) substituent is found to be more pronounced on the endo-side of the molecule. researchgate.net

These computational investigations provide a deeper understanding of the electronic structure and bonding in dispiro[2.0.2.1]heptane, which is essential for explaining its chemical behavior and reactivity.

Hyperconjugation Effects in Substituted Dispiro(2.0.2.1)heptanes

Quantum chemical studies on substituted dispiro[2.0.2.1]heptane systems have provided significant evidence for the stabilizing effects of hyperconjugation. For instance, the stabilization of bromonium ions through spiro-annelation with cyclopropane rings is a well-documented example. researchgate.net Calculations at the B3LYP/6-311G(d,p) level of theory have shown that the spiro-annelation with cyclopropane rings stabilizes the corresponding bromonium ions. researchgate.net This stabilization is a direct consequence of hyperconjugative interactions between the bent Walsh orbitals of the cyclopropane rings and the vacant p-orbital of the carbocationic center.

A notable example is the increased stability of 7-siladispiro[2.0.2.1]heptane, which is attributed to d-σ hyperconjugation. uu.nl This type of interaction involves the overlap of the filled σ-orbitals of the cyclopropane rings with the vacant d-orbitals of the silicon atom, leading to a significant stabilization of the molecule. uu.nl

Research on the methanolysis and acetolysis of various triangulane derivatives, which share structural similarities with dispiro[2.0.2.1]heptane, further underscores the importance of the spiro-cyclopropane units in stabilizing reactive intermediates. researchgate.net These reactions often proceed with the retention of the dispiro[2.0.2.1]heptane skeleton, indicating the inherent stability conferred by the electronic structure of the spiro-fused rings. researchgate.net

Table 1: Calculated Stabilization of Bromonium Ions by Spirocyclopropane Rings This table illustrates the stabilizing effect of spiro-annelated cyclopropane rings on bromonium ions, as determined by quantum chemical calculations.

| Compound | Stabilization Energy (kcal/mol) |

|---|---|

| Bromonium ion from isobutene | -6.3 (relative to bromonium ion from 1) |

| Bromonium ion from alkene with one spirocyclopropane ring (e.g., in a structure analogous to a substituted dispiroheptane) | 9.6 |

| Bromonium ion from alkene with two spirocyclopropane rings (e.g., in a structure analogous to a substituted dispiroheptane) | 16.4 |

Topological Analysis of Electron Density Distributions

The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a powerful framework for characterizing the chemical bonding in molecules like dispiro[2.0.2.1]heptane. researchgate.netgla.ac.uk This method analyzes the topology of the electron density, ρ(r), to define atoms, bonds, and molecular structure. researchgate.netgla.ac.ukresearchgate.net Key features of this analysis include the identification of critical points (bond, ring, and cage critical points) where the gradient of the electron density is zero. researchgate.net

An experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid has provided valuable data on the electron density distribution in this strained system. uni-goettingen.deiucr.org Such studies, often combining high-resolution X-ray diffraction with theoretical calculations, allow for a detailed mapping of the deformation electron density, which highlights the accumulation or depletion of electron density upon bond formation. acs.org

In highly strained systems like dispiro[2.0.2.1]heptane, the bonds of the three-membered rings are characteristically bent, a feature that is clearly revealed by the topological analysis of the electron density. acs.org The bond paths, which are lines of maximum electron density linking atomic nuclei, are often curved outwards from the internuclear axis, reflecting the strain in the ring. gla.ac.uk

The properties at the bond critical points (BCPs), such as the value of the electron density (ρb) and its Laplacian (∇²ρb), are particularly informative. researchgate.netup.ac.za A high value of ρb is indicative of a strong covalent bond, while the sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρb < 0, typical for covalent bonds) or depleted (∇²ρb > 0, typical for closed-shell interactions like ionic bonds or van der Waals interactions). up.ac.zanih.gov In the case of the strained C-C bonds in the cyclopropane rings of dispiro[2.0.2.1]heptane, the topological analysis would be expected to show significant outward bending of the bond paths and specific values for ρb and ∇²ρb that characterize these unique bonds.

Furthermore, the conjugation between the cyclopropyl (B3062369) rings and adjacent π-systems, a form of hyperconjugation, can be visualized through the deformation electron density, which shows an elongation of the density peak in the π-direction for the bonds exocyclic to the three-membered rings. acs.org

Table 2: Key Concepts in the Topological Analysis of Electron Density This table outlines the fundamental concepts of the Quantum Theory of Atoms in Molecules (QTAIM) used in analyzing electron density distributions.

| Concept | Description |

|---|---|

| Critical Points | Points where the gradient of the electron density is zero, used to define atoms, bonds, rings, and cages. researchgate.net |

| Bond Path | A line of maximum electron density linking two atomic nuclei, indicating a chemical bond. gla.ac.uk |

| Electron Density at BCP (ρb) | The value of the electron density at a bond critical point, which correlates with bond order. researchgate.net |

| Laplacian of Electron Density at BCP (∇²ρb) | Indicates whether electron density is locally concentrated (covalent bonds) or depleted (closed-shell interactions). up.ac.za |

| Deformation Electron Density | The difference between the total molecular electron density and the sum of the densities of the isolated spherical atoms, revealing charge redistribution upon bonding. acs.org |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Highly Strained Cyclopropane (B1198618) Rings

The significant ring strain in the dispiro[2.0.2.1]heptane skeleton makes the cyclopropane rings susceptible to reactions that involve bond cleavage. These transformations typically lead to rearranged products or the addition of new functionalities across the strained bonds.

The high strain energy of the dispiro[2.0.2.1]heptane system facilitates ring-opening reactions under various conditions. A notable example is the rearrangement of its halogenated derivatives upon treatment with organolithium reagents. For instance, the reaction of 7,7-dibromodispiro[2.0.2.1]heptane with methyllithium at low temperatures does not result in a simple substitution or insertion product but rather undergoes an unusual carbenoid rearrangement. arkat-usa.org This process involves the opening of one of the cyclopropane rings to form a more stable cyclobutene derivative in high yield. arkat-usa.org This transformation highlights how the release of ring strain is a powerful thermodynamic driving force in the chemistry of this system. arkat-usa.org

Detailed studies on a series of internal dibromospiropentanes, including the 7,7-dibromodispiro[2.0.2.1]heptane moiety, have been conducted to elucidate the mechanism of this rearrangement. arkat-usa.org The reaction of 7,7-dibromodispiro[2.0.2.1]heptane (1) with methyllithium was found to produce the cyclobutene 8 in 77% yield. arkat-usa.org

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 7,7-Dibromodispiro[2.0.2.1]heptane | Methyllithium (MeLi) | Cyclobutene derivative (8) | 77% | arkat-usa.org |

The most common method for synthesizing the dispiro[2.0.2.1]heptane core involves the addition of carbenes or carbenoids to bicyclopropylidene. orgsyn.orgmpg.de This approach allows for the direct installation of a variety of functional groups at the 7-position. Dihalocarbenes, generated from haloforms and a base, readily add to the double bond of bicyclopropylidene to yield 7,7-dihalodispiro[2.0.2.1]heptanes. arkat-usa.orgorgsyn.org For example, 7,7-dibromodispiro[2.0.2.1]heptane can be prepared in 79% yield from bicyclopropylidene and bromoform (B151600). arkat-usa.org

Similarly, dichlorocarbene (B158193) and bromofluorocarbene add efficiently to form the corresponding dihalo derivatives. mpg.de The reaction is not limited to dihalocarbenes; cyclopropanation with diazo compounds under metal catalysis is also a viable route. The dirhodium tetraacetate-catalyzed reaction of bicyclopropylidene with ethyl diazoacetate produces ethyl 7-dispiro[2.0.2.1]heptane-carboxylate. mpg.de More complex carbenoids, such as the rhodium carbenoid generated from ethyl nitrodiazoacetate, have also been successfully added to bicyclopropylidene, yielding ethyl 7-nitrodispiro[2.0.2.1]heptane-7-carboxylate, albeit in a lower yield of 13%. orgsyn.org Furthermore, difluorocarbene addition to related methylene-spiropentane derivatives has been used to generate enantiomerically pure difluorodispiro[2.0.2.1]heptylmethanols. zendy.io

| Carbene Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromoform (CHBr₃) / t-BuOK | - | 7,7-Dibromodispiro[2.0.2.1]heptane | 79% | arkat-usa.org |

| Ethyl diazoacetate (N₂CHCOOEt) | Dirhodium tetraacetate [Rh₂(OAc)₄] | Ethyl dispiro[2.0.2.1]heptane-7-carboxylate | - | mpg.de |

| Ethyl nitrodiazoacetate | Rhodium carbenoid | Ethyl 7-nitrodispiro[2.0.2.1]heptane-7-carboxylate | 13% | orgsyn.org |

| Diazoacetonitrile | - | 7-Cyanodispiro[2.0.2.1]heptane | Not Reported | orgsyn.org |

Applications of Dispiro 2.0.2.1 Heptane Derivatives in Advanced Materials

Optically Active Mesogenic Dispiro(2.0.2.1)heptane Derivatives

Optically active derivatives of dispiro[2.0.2.1]heptane have been successfully utilized as chiral components in the design of mesogenic materials, particularly ferroelectric liquid crystals (FLCs). researchgate.netzendy.io These materials are of significant interest due to their fast electro-optical switching speeds, making them suitable for applications in advanced display technologies and spatial light modulators. researchgate.nettandfonline.commdpi.com

The synthesis of FLCs incorporating the dispiro[2.0.2.1]heptane core begins with the creation of enantiomerically pure starting materials. researchgate.net A key strategy involves the optical resolution of racemic compounds like exo-dispiro[2.0.2.1]heptane-1-carboxylic acid. researchgate.net

A highly effective method for achieving this separation is through enantioselective enzymatic acylation. researchgate.netzendy.io Using enzymes such as Lipase PS® from Pseudomonas sp., racemic dispiro[2.0.2.1]heptylmethanol and its dihalo-substituted analogues can be resolved to yield the corresponding optically active compounds with high enantiomeric excesses, often exceeding 95% ee. researchgate.netzendy.io

Once the optically active chiral core is obtained, it is incorporated into a larger molecular structure designed to exhibit liquid crystalline properties. A common approach involves the synthesis of phenylpyrimidine derivatives. researchgate.netzendy.ioresearchgate.net The chiral dispiro[2.0.2.1]heptane unit is typically attached as a terminal group to a rigid mesogenic core, which consists of aromatic rings like phenylpyrimidine that promote the formation of liquid crystal phases. researchgate.net

Furthermore, fluorination has been explored to modify the material's properties. For instance, the addition of difluorocarbene to optically active endo-4-methylenespiropentylmethanol has been used to produce the first enantiomerically pure difluorodispiro[2.0.2.1]heptylmethanols, which serve as precursors for FLCs with gem-difluorocyclopropane moieties. researchgate.netzendy.io The introduction of fluorine is a known strategy in the design of advanced liquid crystal materials. researchgate.net

Derivatives of dispiro[2.0.2.1]heptane have been found to be effective chiral dopants, inducing ferroelectric phases in host liquid crystals. researchgate.net While the pure compounds themselves may not have significant helical twisting power (HTP), they demonstrate clear liquid crystalline behavior when mixed with an achiral host. researchgate.netresearchgate.netbeilstein-journals.org

When dissolved at a concentration of 20 wt% in an achiral nematic host liquid crystal, these compounds induce a chiral smectic C (SmC) phase. researchgate.net The SmC phase is the tilted smectic phase required for ferroelectricity, where the molecules are arranged in layers and tilted with respect to the layer normal, with a helical twist imposed by the chiral dopant. The presence of this phase is a direct confirmation of their utility in FLC applications. researchgate.netmdpi.com These unique FLC compounds are noted for their unusual physical properties. researchgate.netresearchgate.nettandfonline.com

The table below summarizes the key findings regarding the liquid crystalline properties of these materials.

| Property | Observation | Source(s) |

| Chiral Phase Induction | Induces a chiral smectic C (SmC) phase when dissolved in an achiral nematic host. | researchgate.net |

| Effective Concentration | SmC phase observed at 20 wt% concentration in a host mixture. | researchgate.net |

| Helical Twisting Power (HTP) | HTP values of the pure compounds are not significant. | researchgate.net |

| General Classification | Considered novel ferroelectric liquid crystalline compounds with unique physical properties. | researchgate.netzendy.ioresearchgate.net |

Other Emerging Material Applications

While the most thoroughly investigated application of dispiro[2.0.2.1]heptane derivatives in advanced materials is in the field of ferroelectric liquid crystals, its potential extends to other areas. whiterose.ac.uk The rigid, polycyclic structure is a desirable feature for creating materials with high thermal stability and specific mechanical properties. whiterose.ac.uk

The dispiro[2.0.2.1]heptane framework is considered a non-conventional building block that can be incorporated into polymers or used to construct other advanced functional materials. researchgate.net However, specific examples of applications in areas such as polymer science or organic electronics are not yet widely reported in the literature. Research has predominantly focused on its role as a chiral component in mesogenic systems. researchgate.netwhiterose.ac.uk The unique stereochemistry and strained ring system continue to make it a target for fundamental studies and a candidate for future development in novel material applications beyond liquid crystals.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on Dispiro[2.0.2.1]heptane

Dispiro[2.0.2.1]heptane is a highly strained polycyclic hydrocarbon that has garnered significant academic interest due to its unique structural and electronic properties. The core of its structure consists of two cyclopropane (B1198618) rings spiro-fused to a central cyclopropane ring, creating a rigid and sterically demanding framework.

Key findings from academic research reveal that the synthesis of dispiro[2.0.2.1]heptane and its derivatives often involves multi-step procedures. A common synthetic route involves the addition of chloromethylcarbene to bicyclopropylidene, followed by dehydrochlorination and subsequent cyclopropanation. mpg.de Derivatives such as dispiro[2.0.2.1]heptane-7-carboxylic acid have been synthesized and characterized. sigmaaldrich.comuni-goettingen.de

Computational studies have been crucial in understanding the thermodynamic properties of this strained molecule. The gas-phase standard state enthalpy of formation has been estimated using high-level theoretical methods like Gaussian-4 (G4), providing valuable thermochemical data. acs.orgmit.edu These studies, in conjunction with experimental data for related triangulanes, highlight the significant ring strain inherent in the dispiro[2.0.2.1]heptane skeleton. mit.eduuu.nl For instance, the strain energy is a key feature, and computational models have been developed to accurately predict the enthalpies of formation for such polycyclic systems. mit.edu

A significant area of research has been the synthesis and characterization of optically active dispiro[2.0.2.1]heptane derivatives for applications in materials science. zendy.ioresearchgate.net These chiral derivatives have been incorporated into novel ferroelectric liquid crystalline compounds, demonstrating unique physical properties. zendy.ioresearchgate.nettandfonline.com Investigations into these materials have measured physical properties such as phase transition temperatures, response times, spontaneous polarization (Ps) values, and helical twisting powers. tandfonline.com Interestingly, combinations of different diastereomers of these derivatives have exhibited unusual effects, such as opposite signs for spontaneous polarization but the same sense for helical twisting, suggesting complex structure-property relationships. tandfonline.com

Furthermore, the effect of substituents on the geometry of the dispiro[2.0.2.1]heptane framework has been explored. Studies on methylated derivatives have shown that multiple methyl substitutions can lead to a general elongation of the bonds within the outer cyclopropane rings and even affect the central ring, indicating that the entire skeleton is influenced by substitution. rsc.org

Table 1: Calculated Enthalpy of Formation for Dispiro[2.0.2.1]heptane

| Computational Method | Calculated ΔfH°(g) (kJ/mol) | Reference |

|---|---|---|

| G4 | 302.8 | acs.org |

| W1BD | 312.5 | acs.org |

| B3LYP/6-31g(d,p) based | 67.7 kcal/mol (283.3 kJ/mol) | mit.edu |

This table is interactive and allows for sorting of data.

Identification of Unexplored Research Avenues

Despite the progress made in understanding dispiro[2.0.2.1]heptane, several research avenues remain largely unexplored.

One key area for future investigation is the reaction chemistry of the dispiro[2.0.2.1]heptane core itself. While syntheses of derivatives have been achieved, the reactivity of the parent hydrocarbon and its behavior under various reaction conditions (e.g., thermal rearrangement, oxidation, reduction, and cycloaddition reactions) are not well-documented. The high strain energy suggests that it could be a precursor to unique molecular rearrangements and provide access to other complex carbocyclic frameworks. The thermolysis of related complex triangulanes is described as "completely unknown," highlighting a significant gap in knowledge. mpg.de

The mechanistic details of the formation and reactions of dispiro[2.0.2.1]heptane derivatives warrant deeper investigation. While synthetic routes are established, detailed mechanistic studies, including the isolation and characterization of reaction intermediates and computational modeling of transition states, could provide valuable insights for optimizing reaction conditions and yields.

The exploration of heterocyclic analogues of dispiro[2.0.2.1]heptane is another promising direction. While studies have compared dispirocyclopropanes to dispirophosphiranes, the synthesis and characterization of a wider range of heterocyclic systems containing atoms such as silicon, nitrogen, or oxygen within the dispiroheptane framework could lead to novel materials with unique electronic and physical properties. uu.nl The stabilizing effect seen in 7-siladispiro[2.0.2.1]heptane suggests that heteroatoms can have a profound impact on the stability and properties of these strained rings. uu.nl

The biological activity of dispiro[2.0.2.1]heptane derivatives is a nascent field. While some derivatives have been incorporated into molecules targeting conditions like cystic fibrosis, a systematic evaluation of their biological properties, including potential neuroprotective or other therapeutic activities, is lacking. newdrugapprovals.org

Finally, the solid-state properties and polymorphism of dispiro[2.0.2.1]heptane and its crystalline derivatives are not extensively studied. Understanding how these rigid molecules pack in the solid state could have implications for the design of new crystalline materials with tailored optical or electronic properties.

Potential for Rational Design of Novel Strained Systems and Materials

The unique, rigid, and chiral scaffold of dispiro[2.0.2.1]heptane provides a powerful platform for the rational design of novel strained systems and advanced materials.

The demonstrated success in creating ferroelectric liquid crystals by incorporating optically active dispiro[2.0.2.1]heptane derivatives opens the door for the systematic design of new liquid crystalline materials. zendy.ioresearchgate.nettandfonline.com By tuning the substituents on the dispiroheptane core and the nature of the mesogenic units, it should be possible to precisely control properties like spontaneous polarization, switching times, and phase behavior to create materials for next-generation displays and photonic devices.

The high strain energy of the dispiro[2.0.2.1]heptane system makes it an intriguing building block for high-energy-density materials . While safety and stability would be paramount, the controlled release of this strain energy could be harnessed in specialized applications. Further research into the decomposition pathways and energy release characteristics is necessary to evaluate this potential.

In the realm of medicinal chemistry , the rigid dispiroheptane scaffold can be used to hold pharmacophores in specific, well-defined three-dimensional orientations. This conformational rigidity can lead to higher binding affinities and selectivities for biological targets. Its use as a building block in complex molecules for treating diseases like cystic fibrosis is a testament to this potential. newdrugapprovals.org Systematic exploration of dispiro[2.0.2.1]heptane-based structures could lead to new classes of therapeutic agents.

Furthermore, the dispiro[2.0.2.1]heptane framework can serve as a fundamental unit for the construction of more complex "triangulane" and "rotane" type architectures . mpg.de These highly symmetric and aesthetically pleasing molecules are of great fundamental interest and push the boundaries of chemical synthesis. The development of synthetic methodologies using dispiro[2.0.2.1]heptane as a key intermediate will be crucial for accessing these unique and complex hydrocarbon systems.

Finally, the electronic properties arising from the spiro-conjugation of the cyclopropane rings can be exploited in the design of novel organic electronic materials . By functionalizing the dispiro[2.0.2.1]heptane core with electronically active groups, it may be possible to create new materials for applications in molecular electronics, such as molecular wires or switches.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Dispiro[2.0.2.1]heptane |

| 7-Siladispiro[2.0.2.1]heptane |

| Bicyclopropylidene |

| Chloromethylcarbene |

| Dispiro[2.0.2.1]heptane-7-carboxylic acid |

| Dispirophosphirane |

| 7-Methylenedispiro[2.0.2.1]heptane |

| Vanzacaftor |

| Tezacaftor |

Q & A

Basic Research Questions

Q. What are the common synthesis routes for dispiro[2.0.2.1]heptane derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis often involves 1,3-dipolar cycloaddition reactions with nitrones. For example, reacting 7-cyclopropylidenedispiro[2.0.2.1]heptane with nitrones at ambient temperature for 7 days yields cycloadducts in ~68–80% efficiency. Reaction parameters like temperature, solvent polarity, and steric effects should be systematically varied to optimize regioselectivity and yield .

Q. How is the molecular structure of dispiro[2.0.2.1]heptane derivatives characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) combined with multipole refinement (R = 0.023 for high-resolution data) provides precise bond-critical-point properties and charge density distribution. NMR spectroscopy (e.g., ¹H and ¹³C) is used to confirm stereochemistry, with δ values for methyl groups and cyclopropane protons serving as diagnostic markers .

Q. What are the key physical properties (e.g., density, pKa) of dispiro[2.0.2.1]heptane derivatives, and how are they predicted?

- Methodological Answer : Predicted values include density (1.55±0.1 g/cm³), pKa (4.42±0.40), and boiling point (294.4±30.0°C). Computational tools like group-additivity methods and software such as Gaussian (B3LYP/6-31G*) validate these properties. Experimental validation via calorimetry or titration is recommended for critical applications .

Advanced Research Questions

Q. How does strain energy influence the reactivity of dispiro[2.0.2.1]heptane in cycloaddition reactions?

- Methodological Answer : Strain energy (SE) calculations using G2MP2 theory reveal SE values of 87.9 kcal/mol for dispiro[2.0.2.1]heptane derivatives, significantly higher than cyclopropane (28.0 kcal/mol). This strain enhances reactivity in 1,3-dipolar cycloadditions. Computational modeling (e.g., DFT) should be paired with kinetic studies to correlate SE with activation barriers .

Q. What methodological approaches resolve contradictions in regioselectivity data during 1,3-dipolar cycloadditions?

- Methodological Answer : Conflicting product ratios (e.g., 1:1.2 for cycloadducts 241/242) arise from subtle conformational changes. Use dynamic NMR to monitor intermediate isoxazolidines, and apply distortion/interaction activation strain models to rationalize selectivity. Cross-validation with X-ray crystallography and HPLC isolation is critical .

Q. How to design experiments to study charge density distribution in dispiro[2.0.2.1]heptane derivatives?

- Methodological Answer : High-resolution X-ray data (sin θ/λ ≤ 1.08 Å⁻¹) at 100 K with hexadecapole refinement are essential. Compare experimental deformation density maps with ab initio results (e.g., AIM theory) to identify π-acceptor effects on bond critical points. Conformational analysis via variable-temperature XRD can isolate electronic vs. steric contributions .

Q. What strategies optimize enantioselective synthesis of dispiro[2.0.2.1]heptane-based liquid crystals?

- Methodological Answer : Enzymatic acylation with Lipase PS® (Pseudomonas sp.) achieves >95% enantiomeric excess. Optimize solvent (e.g., toluene), temperature (25–40°C), and acyl donor (e.g., vinyl acetate). Chiral HPLC and polarimetry monitor enantiopurity, while ferroelectric properties are tested via differential scanning calorimetry (DSC) .

Q. How to calculate standard enthalpies of formation for nitro-substituted dispiro[2.0.2.1]heptane derivatives?

- Methodological Answer : Combine experimental calorimetry (e.g., combustion in oxygen bomb) with G2MP2 calculations. For 1-nitrodispiro[2.0.2.1]heptane, compare results to group-additivity predictions and adjust for excess strain energy (5.3 kcal/mol per spiro atom). Validate via thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.